molecular formula C13H21N B1265651 3,5-Dibutylpyridine CAS No. 139-83-3

3,5-Dibutylpyridine

Cat. No. B1265651
CAS RN: 139-83-3
M. Wt: 191.31 g/mol
InChI Key: PJOMZRGTNZQMMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5-dibutylpyridine involves several chemical strategies, including condensation reactions, decarboxylation methods, and the use of specific catalysts or reagents. For instance, the synthesis of diorganotin(IV) oxides and pyridine derivatives showcases the complexity and diversity of methods available for creating pyridine-based structures, emphasizing the influence of substituents and solvent on the supramolecular structure (García-Zarracino & Höpfl, 2005). Similarly, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation highlights the innovative approaches to introducing functional groups onto the pyridine ring (Boto, Hernández, de Leon, & Suárez, 2001).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including 3,5-dibutylpyridine, is crucial for understanding their chemical reactivity and properties. X-ray diffraction studies offer insights into the arrangement of atoms within the molecule, revealing how substituents influence the overall structure and stability. For example, research on related pyridine compounds has shown how molecular aggregation and hydrogen bonding interactions play a significant role in the solid-state structure, affecting the compound's physical and chemical behaviors (Fenton, Moody, Casellato, Vigato, & Graziani, 1985).

Chemical Reactions and Properties

3,5-Dibutylpyridine participates in various chemical reactions, reflecting its versatile chemical properties. It can undergo electrophilic and nucleophilic substitutions, highlighting its reactivity towards different chemical agents. The compound's behavior in reactions such as the novel dealkylation process, which affords access to new substitution patterns, underscores the potential for structural modification and functionalization of pyridine rings (Blackburn & Guan, 2000).

Scientific Research Applications

1. Synthesis of Hyperbranched Polyelectrolytes

3,5-Bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide, derived from 3,5-lutidine, have been used in synthesizing new hyperbranched polyelectrolytes. This process, monitored by 1H NMR, revealed insights into reaction kinetics and the structural investigation of these hyperbranched poly[3,5-bis(alkylene)pyridinium]s (Monmoton et al., 2008).

2. Multidrug Resistance Reverting Agent

Research has explored 3,5-dibenzoyl-1,4-dihydropyridines, including 3,5-Dibutylpyridine analogs, for their potential in reversing multidrug resistance (MDR) in cancer treatments. These compounds showed promise in not affecting vascular smooth muscle contractility (Saponara et al., 2004).

3. Synthesis of Branched Oligopyridines

3,5-Dibutylpyridine derivatives have been used in the synthesis of branched oligopyridines. This application involves [4+2] cycloadditions and cross-coupling reactions, demonstrating the chemical versatility of these compounds (Pabst & Sauer, 1999).

4. Iron(II) Complex Formation

2,6-di(1H-pyrazol-3-yl)-pyridine derivatives, related to 3,5-Dibutylpyridine, have been synthesized for the formation of Iron(II) complex salts. These structures exhibit unique hydrogen bonding and have potential implications in materials science (Roberts et al., 2014).

5. Sustained Delivery of Dideoxynucleosides

3,5-Dibutylpyridine derivatives have been explored in the development of carrier systems for sustained delivery of dideoxynucleosides to the brain, an innovative approach in treating neurological disorders associated with AIDS (Palomino et al., 1989).

6. Antioxidant and Chelating Agents

Synthesized derivatives of 3,5-Dibutylpyridine have demonstrated significant antioxidant and metal chelating activities, suggesting their potential use in treating diseases associated with oxidative stress (Sudhana & Adi, 2019).

7. Metabolic Effects Research

Studies on 3,5-di-iodothyronine, a compound related to 3,5-Dibutylpyridine, have shown significant metabolic effects, indicating potential applications in endocrinology and metabolism research (Cimmino et al., 1996).

8. Antimicrobial Evaluation

Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, related to 3,5-Dibutylpyridine, have shown potential in antimicrobial applications, demonstrating the broad scope of pyridine derivatives in medical research (Elgemeie et al., 2017).

9. Photochemical Studies

3,5-Dibutylpyridine derivatives have been used in the study of photochemical reactions, providing insights into the behavior of these compounds under different atmospheric conditions (Memarian et al., 2002).

10. Synthesis of Luminescent Probes

Cyclometalated iridium(III) complexes with 3,5-Dibutylpyridine derivatives have been synthesized for use as luminescent probes in cellular imaging, highlighting their application in biochemistry and medical diagnostics (Moromizato et al., 2012).

Safety And Hazards

The specific safety and hazards information for 3,5-Dibutylpyridine is not available in the retrieved sources.


Future Directions

The future directions or applications of 3,5-Dibutylpyridine are not explicitly mentioned in the retrieved sources.


Please note that this information is based on the available sources and there might be more recent studies or data related to 3,5-Dibutylpyridine.


properties

IUPAC Name

3,5-dibutylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-5-7-12-9-13(8-6-4-2)11-14-10-12/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOMZRGTNZQMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CN=C1)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160859
Record name 3,5-Dibutylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibutylpyridine

CAS RN

139-83-3
Record name 3,5-Dibutylpyridine
Source CAS Common Chemistry
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Record name 3,5-Dibutylpyridine
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Record name 3,5-Dibutylpyridine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60005
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Record name 3,5-Dibutylpyridine
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Record name 3,5-dibutylpyridine
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Record name 3,5-Dibutylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Hwang - 1987 - elibrary.ru
The model reactions between selected aldehydes and ammonium sulfide can be used to identified some major volatile compounds such as 3-methyl-5-butyl-1, 2, 4-trithiolane, 3-methyl-…
Number of citations: 5 elibrary.ru
SS Hwang, JT Carlin, Y Bao… - Journal of Agricultural …, 1986 - ACS Publications
Volatile compoundsgenerated from the reactions of selected aldehydes with ammonium sulfide were characterized by GC-MS. The mass spectral data from 2-pentyl-3, 5-dibutylpyridine, …
Number of citations: 49 pubs.acs.org
WLP Bredie, DS Mottram, RCE Guy - Journal of agricultural and …, 2002 - ACS Publications
Extrusion temperature (120, 135, and 150 C) and quantity of added sodium hydroxide (0, 3, and 6 g/kg feedstock) were used as variables to study flavor generation in extrusion cooking …
Number of citations: 71 pubs.acs.org
FA Selimov, AZ Akhmetov, UM Dzhemilev - … of the Academy of Sciences of …, 1987 - Springer
Conclusions Liquid phase condensation of paraldehyde with ammonium sulfate or urea in the presence of homogeneous complexed metal catalysts based on compounds of the …
Number of citations: 2 link.springer.com
JI Grayson, R Dinkel - Helvetica chimica acta, 1984 - Wiley Online Library
The synthesis of pyridines from mixtures of aldehydes or ketones NH 3 in the liquid phase has been reinvestigated, using continuous dosage of the carbonyl components to the reaction …
Number of citations: 29 onlinelibrary.wiley.com
K Tamao, S Kodama, I Nakajima, M Kumada, A Minato… - Tetrahedron, 1982 - Elsevier
A general, versatile method for alkylation and arylation of haloheterocyclic compounds is reported. In the presence of a catalytic quantity of [NiCl 2 (dppp)], where dppp stands for Ph 2 P(…
Number of citations: 817 www.sciencedirect.com
FB Whitfield, DS Mottram - Critical Reviews in Food Science & …, 1992 - Taylor & Francis
This article provides current information on the production of volatile compounds from interactions of Maillard reactions and lipids. It includes a brief introduction outlining the Maillard …
Number of citations: 491 www.tandfonline.com
LN Lundgren - Journal of agricultural and food chemistry, 1986 - ACS Publications
A new method has been developed and used to analyze soils for the phosphonic acid herbicideglyphosate and its metabolite (aminomethyl) phosphonic acid. The compounds were …
Number of citations: 81 pubs.acs.org
YS Kim - 1997 - search.proquest.com
Ammonia released from each five amino acid,(glycine, L-aspartic acid, L-asparagine, L-glutamic acid, L-glutamine) under oil conditions and its effects on the formation of alkylpyridines …
Number of citations: 0 search.proquest.com
H Taira, WL Chang - Journal of Agricultural and Food Chemistry, 1986 - ACS Publications
METHODS AND MATERIALS Mature grains of 20 nonglutinous cultivare each of Indica and Japónica types were collected from a field experiment conducted as second crop by the …
Number of citations: 36 pubs.acs.org

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